2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a piperidine ring fused to an isoindole ring, with two fluorine atoms attached to the isoindole ring. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions.
Introduction of the Isoindole Ring: The isoindole ring is introduced by reacting the piperidine derivative with an appropriate isoindole precursor, such as phthalic anhydride or its derivatives, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to probe the function of specific proteins and pathways.
Drug Development: The compound is explored as a lead compound in drug development programs aimed at discovering new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a similar structure but with a piperidinyl group instead of fluorine atoms.
Thalidomide: A well-known isoindole derivative with different substituents, used as an immunomodulatory drug.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects, used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione is unique due to the presence of fluorine atoms, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atoms may enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4,5-difluoroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O4/c14-6-2-1-5-9(10(6)15)13(21)17(12(5)20)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJVVHVIPKRSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.